molecular formula C21H23ClN2O3S B3400335 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methylbenzenesulfonamide CAS No. 1040659-27-5

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methylbenzenesulfonamide

Cat. No. B3400335
CAS RN: 1040659-27-5
M. Wt: 418.9 g/mol
InChI Key: CJLHMEUSMBOAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methylbenzenesulfonamide is a synthetic compound that has been widely studied for its potential in scientific research. This compound belongs to the class of indolinone sulfonamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methylbenzenesulfonamide involves the inhibition of various enzymes such as protein kinases and phosphodiesterases. This inhibition leads to the disruption of various cellular processes such as cell division and cell signaling, leading to the death of cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, which is the formation of new blood vessels. It has also been found to have anti-inflammatory properties and to inhibit the production of various inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methylbenzenesulfonamide in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methylbenzenesulfonamide. One direction is the development of more soluble analogs of this compound that can be used in a wider range of experiments. Another direction is the study of the compound's potential in treating other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on cellular processes.

Scientific Research Applications

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methylbenzenesulfonamide has been studied for its potential in various scientific research fields. It has been found to have anticancer properties and has been tested against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-14-6-8-17(22)12-20(14)28(26,27)23-18-9-7-15-10-11-24(19(15)13-18)21(25)16-4-2-3-5-16/h6-9,12-13,16,23H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLHMEUSMBOAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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